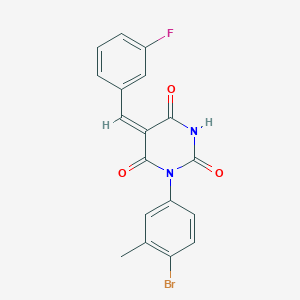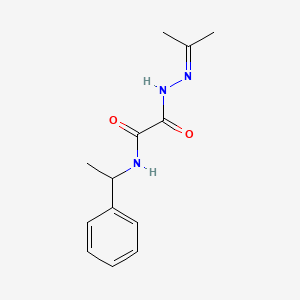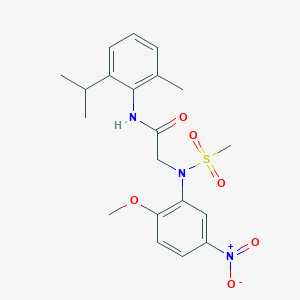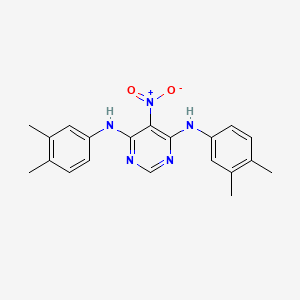![molecular formula C15H18N10OS B5165809 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethanone](/img/structure/B5165809.png)
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethanone is a complex organic compound that features a triazole and tetrazole ring system. These heterocyclic structures are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethanone typically involves multiple steps, starting with the preparation of the triazole and tetrazole intermediates. The triazole ring can be synthesized via the cyclization of aminoguanidine with appropriate aldehydes or ketones under acidic conditions . The tetrazole ring is often formed by the reaction of an azide with a nitrile in the presence of a strong acid . The final step involves the coupling of these intermediates with a piperazine derivative under nucleophilic substitution conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
化学反応の分析
Types of Reactions
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethanone has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, including polymers and metal-organic frameworks.
作用機序
The mechanism of action of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and tetrazole rings can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways . This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
類似化合物との比較
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share the triazole ring and exhibit similar biological activities.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds also contain the triazole ring and are studied for their anticancer properties.
Uniqueness
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethanone is unique due to the presence of both triazole and tetrazole rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N10OS/c16-13-17-14(19-18-13)27-10-12(26)23-6-8-24(9-7-23)15-20-21-22-25(15)11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRCRUCMKRGTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)CSC4=NNC(=N4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5Z)-5-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B5165731.png)

![4-{5-[2-(4-Methoxybenzenesulfonyl)ethyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B5165749.png)

![2-methyl-N-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5165758.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B5165769.png)
![4-Methyl-6-[2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylacetyl]-1,4-benzoxazin-3-one](/img/structure/B5165775.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B5165787.png)

![N~1~-[5-(AMINOSULFONYL)-2-METHYLPHENYL]-4-CHLORO-2-NITROBENZAMIDE](/img/structure/B5165801.png)
![N-[(3,5-dimethoxyphenyl)methyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B5165810.png)
![2-OXO-N-PROPYL-1-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE](/img/structure/B5165823.png)
![ethyl 4-({[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)-1-piperidinecarboxylate](/img/structure/B5165825.png)
